molecular formula C11H22N6O5 B14411269 Gly-Ser-Arg CAS No. 85530-46-7

Gly-Ser-Arg

Cat. No.: B14411269
CAS No.: 85530-46-7
M. Wt: 318.33 g/mol
InChI Key: YOBGUCWZPXJHTN-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gly-Ser-Arg is a tripeptide composed of the amino acids glycine, serine, and arginine. Tripeptides like this compound are important in various biological processes and have significant applications in scientific research. This compound is known for its role in cell adhesion, signaling, and other cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gly-Ser-Arg can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the C-terminal amino acid is attached to an insoluble resin, and the peptide chain is built by sequentially adding protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which allows for the efficient and high-yield synthesis of peptides. The process includes the use of automated peptide synthesizers, which streamline the synthesis and purification steps, ensuring consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Gly-Ser-Arg undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under mild conditions to preserve the integrity of the peptide bond .

Major Products Formed

The major products formed from these reactions include hydroxylated serine derivatives, reduced arginine derivatives, and substituted glycine derivatives. These products have various applications in research and industry .

Scientific Research Applications

Gly-Ser-Arg has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Plays a role in cell adhesion, signaling, and other cellular functions.

    Medicine: Investigated for its potential therapeutic applications, including wound healing and tissue regeneration.

    Industry: Used in the development of biomaterials and drug delivery systems .

Mechanism of Action

Gly-Ser-Arg exerts its effects by interacting with specific molecular targets, such as integrins, which are cell surface receptors involved in cell adhesion and signaling. The peptide binds to these receptors, triggering downstream signaling pathways that regulate various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Gly-Ser-Arg

This compound is unique due to its specific sequence and the distinct biological activities it mediates. Its ability to interact with integrins and other cell surface receptors makes it a valuable tool in research and therapeutic applications .

Properties

CAS No.

85530-46-7

Molecular Formula

C11H22N6O5

Molecular Weight

318.33 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C11H22N6O5/c12-4-8(19)16-7(5-18)9(20)17-6(10(21)22)2-1-3-15-11(13)14/h6-7,18H,1-5,12H2,(H,16,19)(H,17,20)(H,21,22)(H4,13,14,15)/t6-,7-/m0/s1

InChI Key

YOBGUCWZPXJHTN-BQBZGAKWSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CN)CN=C(N)N

Canonical SMILES

C(CC(C(=O)O)NC(=O)C(CO)NC(=O)CN)CN=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.